An In-depth Technical Guide to the Chemical Properties of N1-Benzylbenzene-1,4-diamine
An In-depth Technical Guide to the Chemical Properties of N1-Benzylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzylbenzene-1,4-diamine, also known as N-benzyl-p-phenylenediamine, is an aromatic amine with significant applications as a versatile intermediate in organic synthesis, particularly in the production of dyes, polymers, and specialty chemicals.[1] Its unique molecular structure, featuring both a primary and a secondary amine group, as well as aromatic rings, imparts a range of chemical and physical properties that are of interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of the core chemical properties of N1-Benzylbenzene-1,4-diamine, detailed experimental protocols for its characterization, and a summary of its known and potential biological activities.
Chemical and Physical Properties
N1-Benzylbenzene-1,4-diamine is a white crystalline solid at room temperature.[2] The presence of both hydrogen bond donors (the amine groups) and acceptors (the nitrogen atoms), along with the aromatic rings, dictates its physical properties and reactivity.
Quantitative Data Summary
The key physical and chemical properties of N1-Benzylbenzene-1,4-diamine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | [2] |
| Molar Mass | 198.26 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 30 °C (Predicted); ~145-148 °C (Reported for a similar compound) | [2] |
| Boiling Point | 366.7 ± 17.0 °C (Predicted) | [2] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa (Predicted) | 6.35 ± 0.10 | [2] |
| Flash Point | 206.7 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N1-Benzylbenzene-1,4-diamine.
| Spectroscopy | Characteristic Peaks/Signals | Reference |
| ¹H NMR | Aromatic protons: 6.6-7.3 ppm (multiplets); Benzyl methylene protons (CH₂): ~4.4 ppm (singlet) | [1] |
| Infrared (IR) | N-H stretching: 3200-3500 cm⁻¹ (multiple bands); Aromatic C-C stretching: 1500-1600 cm⁻¹ | [1] |
| UV-Vis | λmax: ~254 nm (corresponding to the π→π* transition of the benzene ring) | [1] |
Experimental Protocols
Detailed methodologies for the characterization of N1-Benzylbenzene-1,4-diamine are provided below. These protocols are based on standard techniques for aromatic amines.
Synthesis of N1-Benzylbenzene-1,4-diamine
A common method for the synthesis of N1-Benzylbenzene-1,4-diamine involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base.[1][2]
Materials:
-
p-Phenylenediamine
-
Benzyl bromide
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetonitrile)
Procedure:
-
Dissolve p-phenylenediamine and the base in the solvent in a round-bottom flask.
-
Add benzyl bromide dropwise to the solution while stirring at room temperature.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter to remove the base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Protocols
The melting point is determined using a capillary melting point apparatus.[3]
Procedure:
-
Ensure the N1-Benzylbenzene-1,4-diamine sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Proton NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[4]
Procedure:
-
Dissolve 5-10 mg of N1-Benzylbenzene-1,4-diamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]
Procedure:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid N1-Benzylbenzene-1,4-diamine sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution of N1-Benzylbenzene-1,4-diamine in a suitable UV-transparent solvent (e.g., ethanol).
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Chemical Reactivity and Applications
The chemical reactivity of N1-Benzylbenzene-1,4-diamine is primarily governed by the nucleophilic nature of its amino groups and the potential for electrophilic substitution on the aromatic ring.[1]
-
Oxidation: The amine groups can be oxidized to form nitroso or quinone compounds.[1]
-
Acylation: The primary and secondary amines can undergo acylation reactions.[1]
-
Condensation: The primary amine can participate in condensation reactions with carbonyl compounds to form imines.[1]
These reactive properties make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2]
Biological Activity and Signaling Pathways
While N1-Benzylbenzene-1,4-diamine is primarily used as a chemical intermediate, some research suggests potential biological activity.
Enzyme Inhibition
There is an indication that N1-Benzylbenzene-1,4-diamine may act as an inhibitor of human sirtuin type 2 (SIRT2), an enzyme implicated in various cellular processes and diseases.[1] This suggests potential for further investigation in drug development.
Context from p-Phenylenediamine (PPD)
The parent compound, p-phenylenediamine (PPD), has been studied more extensively for its biological effects. PPD has been shown to induce apoptosis in human urothelial cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[6] Furthermore, studies have indicated that PPD may inhibit the NF-κB, mTOR, and Wnt signaling pathways.[6] It is important to note that these findings are for PPD and have not been directly demonstrated for its N-benzyl derivative.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of N1-Benzylbenzene-1,4-diamine.
Potential Biological Interaction
Caption: Postulated inhibitory interaction of N1-Benzylbenzene-1,4-diamine with SIRT2.
Known Signaling Pathways of p-Phenylenediamine (PPD)
Caption: Overview of signaling pathways affected by the parent compound, p-phenylenediamine.
Safety and Handling
N1-Benzylbenzene-1,4-diamine should be handled with care in a well-ventilated area or under a chemical fume hood.[2] It may be irritating to the eyes, skin, and respiratory tract.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid contact with strong oxidizing agents and strong acids.[2]
Conclusion
N1-Benzylbenzene-1,4-diamine is a chemical compound with well-defined physical and spectroscopic properties. Its utility as a synthetic intermediate is well-established. While its biological activity is not extensively studied, preliminary information suggests potential avenues for research in drug discovery, particularly in the context of enzyme inhibition. The provided experimental protocols offer a foundation for the consistent and accurate characterization of this compound. Further research is warranted to fully elucidate its potential biological roles and mechanisms of action.
References
- 1. Buy N1-Benzylbenzene-1,4-diamine | 17272-83-2 [smolecule.com]
- 2. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. westlab.com [westlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
